molecular formula C44H44Cl2N12O B600984 N2-Losartanyl-losartan CAS No. 230971-72-9

N2-Losartanyl-losartan

Cat. No. B600984
CAS RN: 230971-72-9
M. Wt: 827.81
InChI Key:
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Description

“N2-Losartanyl-losartan” is identified as an impurity in Losartan formulations . Losartan is used alone or together with other medicines to treat high blood pressure (hypertension) .


Synthesis Analysis

The synthesis of Losartan involves the preparation of key intermediates. One efficient and green process for the preparation of losartan has been developed with an overall yield of 58.6%. The key step is the synthesis of the two key intermediates . Another study discusses the loading and releasing of losartan potassium on the modified mesoporous silica .


Chemical Reactions Analysis

In the synthesis of Losartan, key intermediates are synthesized from valeronitrile and methanol in the presence of acetyl chloride . Another study discusses the loading of losartan potassium on modified MCM-41 .

Scientific Research Applications

Environmental Remediation

N-doped hierarchical porous carbon (N-PC) has been utilized for the effective environmental remediation of losartan potassium (LOS), an antihypertensive pharmaceutical contaminant increasingly found in water and wastewater. N-PC demonstrated both excellent adsorption capacity and catalytic oxidation efficiency for LOS, with 100% LOS uptake achieved within 240 minutes at a concentration of 0.026 g/L. The research investigated various factors affecting losartan decomposition, including peroxymonosulfate dose, temperature, pH, organic matter, and coexisting anions. This study indicates the potential application of N-PC in the oxidative degradation of LOS for environmental remediation purposes (Andrade et al., 2020).

Corrosion Inhibition

Losartan Potassium (LP) has been studied for its corrosion inhibition performance on copper in acidic solutions. LP acts as a mixed-type inhibitor, suppressing both cathode and anode reactions by forming a protective film on the metal surface. The adsorption of this film, mainly due to chemisorption, adheres to the Langmuir adsorption model. The study highlighted the coordination compounds formed between nitrogen atoms in the LP molecule and copper, as confirmed by electrochemical methods, surface morphological observation, X-ray photoelectron spectroscopy, quantum chemical calculation, and molecular dynamics simulation. This research suggests the use of LP as a corrosion inhibitor, potentially extending the lifespan and reducing the maintenance cost of metal structures and components (Li et al., 2020).

Pharmaceutical Analysis

The comprehensive profile of losartan (Cozaar™), including its nomenclature, formulae, elemental analysis, appearance, uses, applications, synthetic pathways, physical characteristics, and various analytical methods, has been extensively documented. This profile includes detailed information on the ionization constant, solubility, X-ray powder diffraction pattern, thermal methods of analysis, UV spectrum, IR spectrum, mass spectrum with fragmentation patterns, and NMR (1H and 13C) spectra of losartan. Moreover, the stability, pharmacokinetic behavior, and pharmacology of the drug are provided, offering a complete overview of losartan's properties and applications in the pharmaceutical field (Al-majed et al., 2015).

Drug-Drug Interaction Studies

Understanding the pharmacokinetics of losartan and its active metabolite EXP3174 is crucial in the field of pharmaceuticals, especially in the context of pediatric clinical programs. The development and validation of analytical methods for the simultaneous determination of losartan and EXP3174 in human plasma and urine using liquid-liquid extraction and high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS/MS) provide essential tools for supporting clinical studies. These methods have been shown to be robust, accurate, and reproducible, and have been successfully used to assay clinical samples (Polinko et al., 2003).

Mechanism of Action

Losartan works by blocking angiotensin II from acting on angiotensin II receptors. By blocking these receptors, losartan prevents the actions of angiotensin II and decreases blood pressure .

Safety and Hazards

The safety data sheet for “N2-Losartanyl-losartan” advises avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye. It also recommends using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

[2-butyl-3-[[4-[2-[2-[[2-butyl-5-chloro-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]methyl]tetrazol-5-yl]phenyl]phenyl]methyl]-5-chloroimidazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H44Cl2N12O/c1-3-5-15-39-47-41(45)37(56(39)25-29-17-21-31(22-18-29)33-11-7-9-13-35(33)43-49-53-54-50-43)27-58-52-44(51-55-58)36-14-10-8-12-34(36)32-23-19-30(20-24-32)26-57-38(28-59)42(46)48-40(57)16-6-4-2/h7-14,17-24,59H,3-6,15-16,25-28H2,1-2H3,(H,49,50,53,54)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQQJXYHBTJOQTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)CN5N=C(N=N5)C6=CC=CC=C6C7=CC=C(C=C7)CN8C(=NC(=C8CO)Cl)CCCC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H44Cl2N12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

827.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

230971-72-9
Record name N2-Losartanyl-losartan
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0230971729
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N2-LOSARTANYL-LOSARTAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XWB3Q0MU7K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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